molecular formula C11H11BrN2O2 B1600492 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid CAS No. 25796-04-7

2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid

Cat. No. B1600492
CAS RN: 25796-04-7
M. Wt: 283.12 g/mol
InChI Key: OFKIVYVSESEHFZ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is a chemical compound belonging to the class of organic compounds known as indolyl carboxylic acids and derivatives . These compounds contain a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . It is also known by its CAS number: 25796-04-7 .


Molecular Structure Analysis

The molecular formula of 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is C₁₁H₁₁BrN₂O₂ . It consists of an indole ring with an amino group and a carboxylic acid group attached to it .


Physical And Chemical Properties Analysis

  • Safety Information : It is classified as a Warning substance, with hazard statements H302 (harmful if swallowed) and H317 (may cause an allergic skin reaction) .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

4-Bromo-DL-Tryptophan, as an indole derivative, may have potential applications in anti-inflammatory and analgesic treatments. Indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities, which suggests that 4-Bromo-DL-Tryptophan could be researched for similar uses .

Anti-HIV Activity

The compound’s indole core structure is also found in molecules that have been studied for anti-HIV activity. Molecular docking studies have been performed on novel indolyl derivatives as part of anti-HIV-1 research , indicating a possible research pathway for 4-Bromo-DL-Tryptophan.

Aldose Reductase Inhibition

Indole derivatives have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes are involved in diabetic complications, suggesting that 4-Bromo-DL-Tryptophan could be investigated for its potential to inhibit these enzymes and contribute to diabetes treatment.

Medicinal Chemistry and Metal Complexes

Research has been conducted on indole-containing metal complexes for medicinal applications . The bromo-indol moiety present in 4-Bromo-DL-Tryptophan could be utilized to synthesize bidentate ligands for metal complexes with potential medicinal uses.

Anticancer Properties

Indole derivatives are increasingly being explored for their anticancer properties . The biological activity of 4-Bromo-DL-Tryptophan against cancer cells could be a significant area of research, given the prevalence of indoles in compounds with anticancer activity.

Antimicrobial Applications

The synthesis and multifaceted applications of indole derivatives encompass antimicrobial properties . This suggests that 4-Bromo-DL-Tryptophan could be synthesized and characterized for its potential antimicrobial efficacy.

properties

IUPAC Name

2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKIVYVSESEHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471844
Record name 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25796-04-7
Record name 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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